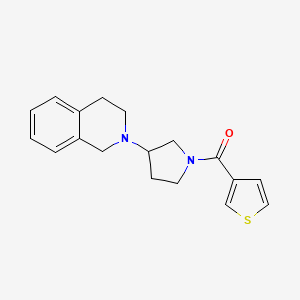

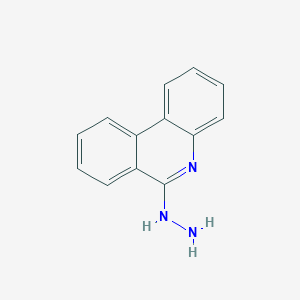

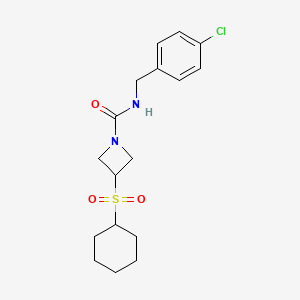

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Study of Metalated Complexes

A study focused on the synthesis of novel diimine ligands containing aromatic systems, which were then used to create luminescent Ir(III) complexes. These complexes displayed moderate to strong phosphorescence in organic solvents, indicating their potential use in material science for creating luminescent materials (Shakirova et al., 2018).

Selective Butyrylcholinesterase Inhibitors

Another research effort led to the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors from a structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. These compounds showed not only improved BChE inhibitory activity but also anti-Aβ aggregation activity, suggesting potential therapeutic applications for diseases like Alzheimer's (Jiang et al., 2019).

Characterization of Methanol Dehydrogenase

Research on the detailed active site configuration of methanol dehydrogenase from Methylophilus W3A1 at 1.9 A resolution highlights the enzyme's structure and the role of its redox cofactor, pyrroloquinoline quinone (PQQ). This study contributes to understanding the biochemical mechanisms of methanol oxidation, which has implications for biofuels and biocatalysis (Xia et al., 1999).

Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization

A novel variant of the Ugi reaction, promoting redox-neutral α-amidation with concurrent N-alkylation for pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ), has been developed. This method represents a new synthetic pathway for constructing complex molecules, potentially useful in medicinal chemistry and drug development (Zhu & Seidel, 2016).

Analysis of Mutant Forms of Methanol Dehydrogenase

Investigations into mutant forms of methanol dehydrogenase lacking an essential calcium ion contribute to a deeper understanding of the enzyme's function and the role of calcium in its activity. This research is relevant for biotechnological applications where methanol dehydrogenase plays a crucial role (Richardson & Anthony, 1992).

Propiedades

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMOTQNULQNGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-fluorobenzyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645377.png)

![3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645379.png)

![methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645380.png)

![1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2645381.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645384.png)